molecular formula C10H17N3 B1488027 1-cyclopentyl-5-ethyl-1H-pyrazol-4-amine CAS No. 1506443-80-6

1-cyclopentyl-5-ethyl-1H-pyrazol-4-amine

Cat. No.: B1488027
CAS No.: 1506443-80-6
M. Wt: 179.26 g/mol
InChI Key: RAIPXKISBFNRGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-5-ethyl-1H-pyrazol-4-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the class of 4-aminopyrazoles, a privileged scaffold recognized for its versatile biological activities and its role as a key building block in the design of enzyme inhibitors . The structure combines a cyclopentyl group at the N1 position, an ethyl substituent at C5, and a free amino group at the C4 position, which serves as a critical pharmacophore and synthetic handle for further derivatization. Research Applications and Value: The 4-aminopyrazole core is a valuable framework in drug discovery. This specific derivative is primarily used as a synthetic intermediate for developing more complex molecules. Researchers can leverage the reactive amino group to create amide linkages, urea derivatives, or incorporate the core into larger heterocyclic systems. Its potential research applications include serving as a starting point for the synthesis of compounds for high-throughput screening and as a lead structure in hit-to-lead optimization campaigns. In medicinal chemistry, analogous 4-aminopyrazole compounds have demonstrated potent inhibition of various kinases (e.g., cyclin-dependent kinases) and other enzymes, showing promise in areas such as oncology and inflammation . The presence of the amino group is often essential for forming key hydrogen-bond interactions with biological targets. Handling and Usage: This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) and handle the compound using appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

1-cyclopentyl-5-ethylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-2-10-9(11)7-12-13(10)8-5-3-4-6-8/h7-8H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIPXKISBFNRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclopentyl-5-ethyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in areas such as antimicrobial and anti-inflammatory treatments.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C9H12N4\text{C}_9\text{H}_{12}\text{N}_4

This formula indicates that this compound contains a pyrazole ring substituted with a cyclopentyl and an ethyl group, which may influence its biological activity through steric and electronic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds within the pyrazole class can modulate enzyme activity, potentially acting as inhibitors or activators depending on the target. For instance, studies have shown that derivatives of pyrazole can inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .

Antimicrobial Activity

A preliminary evaluation of related pyrazole derivatives has indicated significant antimicrobial properties. In particular, studies have shown that certain pyrazole compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Research has demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines, such as IL-6 and TNFα. For example, some compounds have shown IC50 values in the low micromolar range against these cytokines . This suggests that this compound may possess similar anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Synthesis and Evaluation

A study focused on the synthesis of various pyrazole derivatives found that specific substitutions at the 4-position of the pyrazole ring enhanced biological activity. The synthesized compounds were evaluated for their antimicrobial and anti-inflammatory properties, showing promising results for those containing cyclopentyl and ethyl groups .

CompoundAntimicrobial Activity (MIC)Anti-inflammatory IC50 (µM)
1-Cyclopentyl-5-ethyl-pyrazole16 µg/mL0.067
Related Pyrazole Derivative8 µg/mL0.044

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following pyrazole-based analogs share structural similarities but differ in substituent patterns, influencing their physicochemical and biological properties:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features Synthesis Method (Reference)
1-Cyclopentyl-5-ethyl-1H-pyrazol-4-amine 1: Cyclopentyl; 5: Ethyl; 4: NH₂ ~178 (estimated) High lipophilicity; moderate steric hindrance Likely via cyclopentylamine coupling
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 1: Methyl; 3: 4-Cl-C₆H₄; 5: NH₂ 207.66 Aromatic chlorophenyl enhances π-π stacking; methyl reduces steric bulk Substitution with 4-chlorophenyl precursor
5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine 1: Methyl; 3: Ethyl; 5: OEt; 4: NH₂ 169.22 Ethoxy group increases polarity; electron-withdrawing effects Condensation with ethyl cyanoacetate
1-{1-[4-(Propan-2-yl)phenyl]ethyl}-1H-pyrazol-5-amine 1: Bulky aryl-ethyl; 5: NH₂ 229.32 High steric hindrance; aryl group enhances receptor specificity Multi-step alkylation/arylation
(4Z)-4-[(Cyclopropylamino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one 1: Phenyl; 4: Cyclopropylamino-methylene 333.39 (estimated) Conjugated system for extended π-interactions; cyclopropane introduces strain Reflux with cyclopropanamine

Key Comparative Insights

The ethoxy group in 5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine introduces polarity, improving solubility in polar solvents .

Steric Effects :

  • The bulky 1-{1-[4-(propan-2-yl)phenyl]ethyl} group in creates significant steric hindrance, which may limit binding to flat enzymatic pockets but improve selectivity for bulkier targets .
  • The target compound ’s cyclopentyl group balances moderate steric bulk with conformational flexibility, enabling adaptation to diverse binding sites .

Electronic Properties :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl in ) enhance stability and π-π interactions, whereas electron-donating groups (e.g., ethyl in the target compound) increase electron density at the pyrazole core, influencing reactivity .

Synthetic Accessibility :

  • The target compound likely follows simpler synthetic routes compared to ’s conjugated system, which requires precise control over cyclopropanamine coupling .

Preparation Methods

Reflux in Phosphoric Acid

A documented method involves the reflux of a precursor compound (denoted as 8a-k in literature) in 85% phosphoric acid for 6 hours. The process is outlined as follows:

  • Step 1 : Dissolve the precursor (1 equivalent) in 150 mL of 85% phosphoric acid.
  • Step 2 : Heat the solution to reflux and maintain for 6 hours.
  • Step 3 : Cool the reaction mixture to room temperature.
  • Step 4 : Slowly pour the mixture into 150 mL of ice-cold water.
  • Step 5 : Basify the aqueous phase to pH 7 using 6N sodium hydroxide solution.
  • Step 6 : Extract the product with dichloromethane (3 × 150 mL).
  • Step 7 : Wash the combined organic layers with water (3 × 150 mL).
  • Step 8 : Dry over anhydrous sodium sulfate, filter, and concentrate.
  • Step 9 : Purify the residue by silica gel column chromatography using petroleum ether/ethyl acetate (100:20) as the eluent.

This method yields the target compound with approximately 73% yield under the described conditions.

Alkylation and Amination Routes

Although detailed stepwise procedures for the ethyl substitution at the 5-position are less explicitly documented, the general approach involves:

  • Starting from a pyrazole intermediate bearing reactive sites.
  • Performing alkylation using ethyl halides or related reagents under basic conditions to introduce the ethyl group.
  • Subsequent amination at the 4-position to introduce the amine group, often via nucleophilic substitution or reduction of nitro precursors.

These steps are typically optimized for reaction temperature, solvent choice, and reagent stoichiometry to maximize yield and selectivity.

Comparative Data Table of Preparation Conditions

Step Reagents/Conditions Reaction Time Yield (%) Notes
Reflux in phosphoric acid 85% H3PO4, reflux 6 hours 73 Precursor 8a-k; followed by extraction and chromatography
Alkylation Ethyl halide, base (e.g., K2CO3) Variable Not specified Introduces ethyl group at 5-position
Amination Amination reagent or reduction Variable Not specified Introduces amine at 4-position

Research Findings and Optimization Notes

  • The reflux in phosphoric acid is a robust method for cyclization and functionalization, providing moderate to good yields.
  • The purification via silica gel chromatography is essential to obtain high purity, especially to separate positional isomers or side products.
  • Alkylation and amination steps require careful control of reaction parameters such as temperature and pH to avoid over-alkylation or decomposition.
  • Alternative solvents and catalysts may be explored to improve yield and environmental impact, but phosphoric acid reflux remains a standard approach in the literature.

Q & A

Q. What are the common synthetic routes for 1-cyclopentyl-5-ethyl-1H-pyrazol-4-amine, and what factors influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or ketones. For example:
  • Route 1 : Cyclopentyl hydrazine reacts with ethyl acetoacetate under acidic conditions to form the pyrazole core. Subsequent alkylation introduces the ethyl group at position 5 .
  • Route 2 : Cyclization of a pre-functionalized precursor using iodine or bromine as oxidizing agents, followed by amine protection/deprotection steps .
    Critical factors include:
  • Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require strict temperature control (e.g., 60–80°C) .
  • Catalysts : Lewis acids like ZnCl₂ improve regioselectivity during cyclization .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate) is standard, with yields ranging from 45% to 72% depending on substituent steric effects .

Q. How is the structural characterization of this compound validated?

  • Methodological Answer : Multi-modal spectroscopic and crystallographic techniques are employed:
  • NMR : 1H^1H NMR (CDCl₃) shows distinct signals for cyclopentyl protons (δ 1.5–2.1 ppm, multiplet) and ethyl group protons (δ 1.2–1.4 ppm, triplet) .
  • X-ray crystallography : Resolves bond angles (e.g., N1–C2–N3 ≈ 108°) and confirms the chair conformation of the cyclopentyl moiety .
  • Mass spectrometry : ESI-MS typically exhibits [M+H]⁺ peaks at m/z 208–210, consistent with molecular formula C₁₀H₁₇N₃ .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Initial bioactivity assessment involves:
  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) or acetylcholinesterase using fluorogenic substrates. IC₅₀ values are compared to reference inhibitors (e.g., tacrine derivatives) .
  • Antimicrobial screening : Disk diffusion assays against E. coli and S. aureus with MIC values reported at 25–100 µg/mL .
  • Cytotoxicity : MTT assays on HEK-293 or HeLa cells to determine LC₅₀, ensuring activity is not due to nonspecific toxicity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for higher regioselectivity?

  • Methodological Answer : Regioselectivity challenges arise from competing N1 vs. N2 alkylation. Strategies include:
  • Directed ortho-metalation : Use of LDA (lithium diisopropylamide) to deprotonate the pyrazole ring, followed by trapping with electrophiles (e.g., ethyl iodide) .
  • Microwave-assisted synthesis : Reduces reaction time (from 12 h to 2 h) and improves yield (up to 85%) by enhancing kinetic control .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition-state energies to guide solvent and catalyst selection .

Q. How to resolve contradictions in reported biological activity data for pyrazole derivatives?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) may stem from:
  • Assay conditions : Standardize buffer pH, temperature, and cell passage number. For example, acetylcholinesterase activity varies significantly at pH <7.0 .
  • Structural analogs : Compare with 1-cyclopentyl-3-methyl analogs (from ) to isolate substituent effects.
  • Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay data ) to identify trends using statistical tools like ANOVA.

Q. What advanced techniques elucidate the interaction of this compound with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kₐ, k𝒹) to immobilized receptors (e.g., G-protein-coupled receptors) .
  • Molecular docking : AutoDock Vina simulations predict binding poses in enzyme active sites (e.g., COX-2), validated by mutagenesis studies .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-cyclopentyl-5-ethyl-1H-pyrazol-4-amine
Reactant of Route 2
1-cyclopentyl-5-ethyl-1H-pyrazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.